molecular formula C14H13N3OS B2676473 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide CAS No. 868970-67-6

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2676473
CAS No.: 868970-67-6
M. Wt: 271.34
InChI Key: GXHDBPPIXLGEEE-UHFFFAOYSA-N
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Description

N-((7-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 7-methylimidazo[1,2-a]pyridine core linked via a methylene group to a thiophene-2-carboxamide moiety. This structure combines the pharmacophoric imidazopyridine scaffold—common in bioactive molecules—with a thiophene-based carboxamide, which may enhance solubility and binding interactions.

Properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-4-5-17-9-11(16-13(17)7-10)8-15-14(18)12-3-2-6-19-12/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHDBPPIXLGEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which allows for solvent- and catalyst-free synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets can lead to the development of new therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Substituent Key Properties Biological Implications
Target Compound Imidazo[1,2-a]pyridine Thiophene-2-carboxamide Balanced lipophilicity, H-bonding via S Potential for CNS activity
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)... Imidazo[1,2-a]pyrimidine Thiophene Schiff base Lower stability, higher reactivity Reversible enzyme inhibition
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene Nitrophenyl, thiophene Genotoxicity risk, rigid packing Antibacterial (with caveats)
2-Methyl-N-[3-(7-methylimidazo[1,2-a]py... Imidazo[1,2-a]pyridine Benzamide High π-π stacking, low solubility Improved receptor affinity

Research Findings and Implications

  • Electronic Effects : The thiophene sulfur in the target compound may facilitate C–H⋯S interactions, enhancing crystal packing stability compared to furan or nitro-substituted analogs .
  • Pharmacokinetics : The imidazopyridine core offers metabolic stability over nitro groups, which are prone to reduction into reactive intermediates .

Biological Activity

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃N₃O₁S
  • Molecular Weight : 253.33 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. The following are key findings:

  • Mechanism of Action :
    • The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival. This inhibition leads to induced apoptosis in various cancer cell lines, including breast and prostate cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in T47D breast cancer cells with an IC50 value in the low micromolar range .
    • Another study highlighted its effectiveness against A431 epidermoid carcinoma cells, where it induced cell cycle arrest .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Inhibition :
    • Research has shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
  • Mechanism of Action :
    • The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

Structural FeatureActivity Impact
Imidazo[1,2-a]pyridine coreEssential for anticancer activity
Thiophene ringEnhances antimicrobial properties
Carboxamide groupContributes to solubility and bioavailability

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